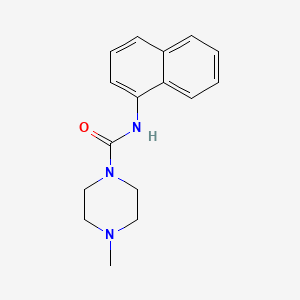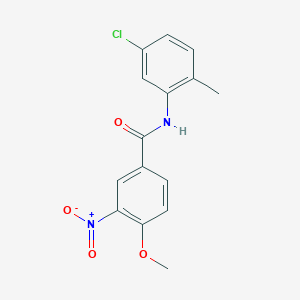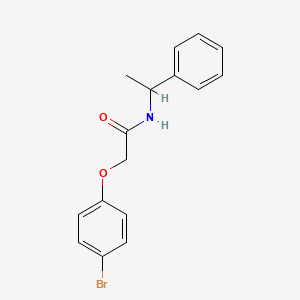![molecular formula C16H26N2O B5142089 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPPE is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. However, it is known to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. It has been implicated in a variety of physiological processes including pain perception, memory, and anxiety. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to modulate the activity of the sigma-1 receptor, which may underlie its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to increase locomotor activity, decrease anxiety-like behavior, and reduce pain sensitivity. These effects are thought to be mediated by the sigma-1 receptor. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific labeling and imaging of sigma-1 receptors in the brain. However, one limitation is that the exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. Additionally, the pharmacokinetics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol are not well characterized, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is the development of new radiolabeled tracers for imaging sigma-1 receptors in the brain. Another direction is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, further characterization of the pharmacokinetics and pharmacodynamics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol may lead to its use as a therapeutic agent.
Synthesemethoden
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction yields 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol as a white crystalline solid with a melting point of approximately 120-122°C.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for imaging studies of the brain. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and anxiety. By labeling 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol with a radioactive tracer, researchers can use positron emission tomography (PET) or single photon emission computed tomography (SPECT) to visualize the distribution of sigma-1 receptors in the brain.
Eigenschaften
IUPAC Name |
2-[4-(4-phenylbutan-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)18-11-9-17(10-12-18)13-14-19/h2-6,15,19H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPLIZPAQGWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)



![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)